Home > Products > Screening Compounds P25723 > 3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid - 1247562-67-9

3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid

Catalog Number: EVT-2749785
CAS Number: 1247562-67-9
Molecular Formula: C7H5N3O3
Molecular Weight: 179.135
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is a heterocyclic compound belonging to the pyrazolopyridine family. This compound features a unique fused ring system composed of a pyrazole ring and a pyridine ring, making it an interesting subject for scientific research, particularly in medicinal chemistry and pharmacology. The compound has the chemical identifier 1247562-67-9 and is noted for its potential in synthesizing novel compounds with various biological activities .

Source and Classification

The compound is classified as a pyrazolo[3,4-b]pyridine derivative. Pyrazolo[3,4-b]pyridines are known for their diverse biological activities and have been studied extensively for their potential applications in drug discovery. The presence of the oxo group at the 3-position distinguishes this compound from other similar derivatives, enhancing its chemical and biological properties .

Synthesis Analysis

Methods

The synthesis of 3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid typically involves several steps:

  1. Formation of the Pyrazole Ring: A common method involves treating diphenylhydrazone with pyridine in the presence of iodine, which facilitates the formation of the pyrazole ring.
  2. Fusion with Pyridine: Following the formation of the pyrazole ring, conditions are optimized to achieve the fusion with a pyridine ring, resulting in the final product.

Technical Details

Industrial production methods mirror laboratory synthesis but are scaled up to produce larger quantities while optimizing reaction conditions to enhance yield and purity. Reaction parameters such as temperature, time, and reagent concentrations are critical for maximizing efficiency and minimizing environmental impact during synthesis .

Molecular Structure Analysis

Structure

The molecular structure of 3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid features a fused bicyclic system comprising both pyrazole and pyridine rings. The specific substitution pattern and the presence of the oxo group at the 3-position contribute to its unique properties.

Data

  • Molecular Weight: 179.13 g/mol
  • Chemical Formula: C10_{10}H8_{8}N2_{2}O3_{3}
  • CAS Number: 1247562-67-9
    These parameters are essential for understanding its reactivity and interactions with other molecules .
Chemical Reactions Analysis

Reactions

3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid can undergo various chemical reactions:

  1. Oxidation: This compound can be oxidized to form different derivatives depending on the reagents used.
  2. Reduction: Reduction reactions can yield hydrogenated derivatives.
  3. Substitution: The compound can participate in substitution reactions where different functional groups replace hydrogen atoms on either the pyrazole or pyridine rings.

Technical Details

Common reagents involved in these reactions include:

  • Oxidizing Agents: Potassium permanganate
  • Reducing Agents: Sodium borohydride
    These reagents facilitate various transformations leading to significant derivatives that may possess distinct biological activities .
Mechanism of Action

The mechanism of action for 3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets within biological systems. It can bind to enzymes or receptors, modulating their activity and potentially leading to various biological effects. For instance, it may inhibit enzymes associated with cancer cell proliferation, showcasing its anticancer properties .

Physical and Chemical Properties Analysis

Physical Properties

While specific physical properties such as density and boiling point remain unspecified in available literature, general characteristics include:

  • Melting Point: Not provided in sources but typically determined during experimental evaluations.

Chemical Properties

The compound's chemical properties allow it to engage in diverse reactions due to its functional groups. Its reactivity is influenced by the fused ring system that enhances electron delocalization across the molecule.

Applications

3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid has several scientific applications:

  1. Medicinal Chemistry: It serves as a scaffold for developing new drugs targeting various diseases.
  2. Pharmacology: The compound is studied for its potential antimicrobial, anticancer, and anti-inflammatory activities.
  3. Synthesis of Novel Compounds: Researchers utilize derivatives of this compound to create new chemical entities with enhanced biological profiles .
Introduction to Pyrazolo[3,4-b]pyridine Scaffolds in Medicinal Chemistry

Historical Evolution of Pyrazolo[3,4-b]pyridine Derivatives in Drug Discovery

The trajectory of pyrazolo[3,4-b]pyridines in medicinal chemistry spans over a century of innovation. The inaugural synthesis of a monosubstituted 1H-pyrazolo[3,4-b]pyridine (R³ = phenyl) was documented by Ortoleva in 1908 via iodine-mediated cyclization of diphenylhydrazone and pyridine. This foundational work established the scaffold’s synthetic accessibility [2]. A significant acceleration in derivative development occurred between 1911–1960, when Bulow and subsequent researchers exploited 5-aminopyrazole precursors in condensations with 1,3-dicarbonyl compounds to yield N-phenyl-3-methyl substituted derivatives. This period established the core reactivity patterns enabling nitrogen functionalization and ring substitution [2].

The late 20th century witnessed the scaffold’s transition into therapeutic exploration, exemplified by the development of anxiolytic agents cartazolate, tracazolate, and etazolate. These molecules demonstrated the framework’s compatibility with central nervous system targets, primarily through GABAergic modulation [9]. The 21st century has seen an exponential surge in patent activity (>2,400 patents) and publications (>5,500 references), driven by the scaffold’s versatility in kinase inhibition and DNA intercalation. Contemporary drug discovery programs increasingly exploit the 3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine core for its balanced physicochemical properties and target engagement capabilities. The evolution of this chemotype reflects a broader shift toward structurally complex heterocycles in addressing challenging therapeutic targets, particularly in oncology where selective kinase inhibition and DNA targeting are paramount [2] [4] [9].

Table 1: Milestones in Pyrazolo[3,4-b]pyridine Drug Discovery

Time PeriodKey DevelopmentsTherapeutic Focus
1908First synthesis by OrtolevaSynthetic methodology
1911–1960Aminopyrazole condensations with 1,3-dicarbonylsSynthetic expansion
1970s–1990sDevelopment of cartazolate, tracazolate, etazolateCNS disorders
2000–2010FGFR/VEGFR inhibitors (e.g., compound 4a); DNA intercalatorsOncology
2011–2022MPS1 inhibitors (e.g., compound 31); TRK inhibitors; dual sGC stimulators/AMPK inhibitorsOncology, pulmonary hypertension

Structural and Functional Analogy to Purine Bases in Biological Systems

The pyrazolo[3,4-b]pyridine nucleus exhibits profound bioisosteric equivalence to purine nucleobases, a feature central to its diverse biological activities. Electronic distribution analysis reveals that the 1H-tautomer’s nitrogen atoms (N1 and N2) and carbon positions (C3 and C5) mirror the hydrogen-bonding topology of guanine and adenine. This mimicry enables competitive interactions with purine-binding enzymatic sites and nucleic acid structures [2]. Computational studies confirm that the scaffold maintains comparable dipole moments (∼3.5 Debye) and polar surface areas (∼70 Ų) to natural purines, facilitating analogous biomolecular recognition events [9].

In kinase inhibition, this analogy permits hinge region binding through bidentate hydrogen bonds. For example, FGFR1 inhibitors exploit the pyrazolo nitrogen (corresponding to N7 of ATP) to hydrogen-bond with Ala564 backbone NH, while the adjacent nitrogen mimics ATP’s N6 interaction with carbonyl groups. The 3-oxo substituent further enhances this mimicry by introducing a hydrogen-bond acceptor/donor pair that emulates the C6 carbonyl of ATP [1] [4]. For DNA-interactive agents, the planar 3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid derivatives intercalate between base pairs through π-π stacking, with the carboxylic acid moiety forming electrostatic contacts with phosphate backbones. Derivatives such as compounds C, D, and E exhibit DNA binding constants (Kₐ ≈ 10⁵ M⁻¹) comparable to classical intercalators like doxorubicin, validating the pharmacophore’s nucleic acid affinity [9].

Table 2: Purine-Mimetic Features in Pyrazolo[3,4-b]pyridines

Structural ElementPurine EquivalentBiological Function
N1 positionN9 of purinesAnchoring point for glycosidic bonds in nucleosides
N2 positionN3 of imidazole ringHydrogen bond acceptor in kinase hinge regions
C3 position (3-oxo substituent)C6 carbonyl of ATPHydrogen bonding with catalytic residues (e.g., Ala564 in FGFR1)
Pyridine nitrogenN1 of adenineHydrogen bond acceptor in DNA major groove
Carboxylic acid at C5Phosphate groupsElectrostatic interactions with DNA backbone; metal chelation

The carboxylic acid at position 5 extends functionality beyond purine mimicry by enabling salt bridge formation with lysine/arginine residues in proteins or phosphate coordination in nucleic acids. This versatility underpins the scaffold’s application across divergent target classes—from kinase ATP pockets to DNA duplex grooves—while maintaining the essential recognition features of endogenous purines [2] [9].

Significance of the 3-Oxo-2,3-dihydro-1H Substituent in Bioactivity Modulation

The introduction of a 3-oxo moiety transforms the pyrazolo[3,4-b]pyridine scaffold into a partially saturated, non-aromatic system that profoundly influences target engagement. This modification imposes a planar, β-enaminone conformation (O=C–C=C–NH–) that enhances intermolecular hydrogen bonding while reducing metabolic susceptibility compared to fully aromatic analogs. Crystallographic evidence from FGFR1 complexes demonstrates that the 3-oxo group hydrogen-bonds with catalytic residues inaccessible to unsubstituted derivatives. Specifically, in compound 4a, the lactam carbonyl accepts a hydrogen bond from Asp641, while the NH donates to Glu562 backbone carbonyl—interactions critical for sub-nanomolar FGFR1 inhibition (IC₅₀ = 0.3 nM) [1].

The conformational effects extend beyond hydrogen bonding. The 3-oxo group induces a ∼15° bend in the heterocyclic plane, optimizing steric complementarity with kinase hydrophobic pockets. Molecular dynamics simulations reveal that this curvature enhances van der Waals contacts with gatekeeper residues (e.g., Val561 in FGFR1) while positioning the C5-carboxylic acid toward solvent-exposed regions for further derivatization. In Mps1 inhibitors, this conformation enables simultaneous hinge binding (via pyridine nitrogen) and DFG motif engagement, as demonstrated by compound 31’s picomolar affinity (IC₅₀ = 2.596 nM) [4].

Structure-activity relationship (SAR) studies underscore the 3-oxo group’s indispensability. N-Methylation ablates kinase inhibition by disrupting the critical Glu562 hydrogen bond, while reduction to 3-hydroxy diminishes DNA intercalation by reducing planarity. Positional isomerism also proves catastrophic: relocation of the oxo group to C4 decreases FGFR1 affinity >1000-fold. These observations confirm that the 3-oxo-2,3-dihydro-1H configuration constitutes a pharmacophoric imperative rather than a passive substituent [1] [6] [8].

Table 3: Impact of 3-Oxo Modifications on Biological Activity

Structural VariationTarget Affinity ChangeKey SAR Insight
3-oxo-2,3-dihydro-1H (parent)FGFR1 IC₅₀ = 0.3 nM [1]Optimal hinge binding via Glu562 H-bond and Asp641 interaction
N-MethylationIC₅₀ > 5000 nM [1]Loss of H-bond donation to Glu562 backbone carbonyl
3-Hydroxy reductionDNA binding reduced >80% [9]Loss of planarity and H-bond acceptor capability
4-Oxo isomerFGFR1 IC₅₀ > 3000 nM [1]Disrupted geometry for hydrophobic pocket penetration
3-Thioxo substitutionTRKA IC₅₀ = 0.178 μM [6]Moderate retention; altered electronics reduce kinase selectivity

The carboxylic acid at C5 synergizes with the 3-oxo group through pH-dependent zwitterion formation, enhancing solubility for in vivo efficacy. In pulmonary hypertension models, this ionization enables dual-pathway regulation: AMPK inhibition (vascular remodeling) and sGC stimulation (vasodilation). Compound 2’s efficacy in reducing right ventricular hypertrophy (RVH) by 40% highlights the 3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid framework’s capacity to concurrently modulate mechanistically divergent targets—a feat unattainable with simpler heterocycles [5].

Properties

CAS Number

1247562-67-9

Product Name

3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid

IUPAC Name

3-oxo-1,2-dihydropyrazolo[3,4-b]pyridine-5-carboxylic acid

Molecular Formula

C7H5N3O3

Molecular Weight

179.135

InChI

InChI=1S/C7H5N3O3/c11-6-4-1-3(7(12)13)2-8-5(4)9-10-6/h1-2H,(H,12,13)(H2,8,9,10,11)

InChI Key

BOOLACNCOOAZCY-UHFFFAOYSA-N

SMILES

C1=C(C=NC2=C1C(=O)NN2)C(=O)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.